molecular formula C17H19NO2 B286552 N-[1-(4-methoxyphenyl)ethyl]-2-methylbenzamide

N-[1-(4-methoxyphenyl)ethyl]-2-methylbenzamide

Cat. No. B286552
M. Wt: 269.34 g/mol
InChI Key: VHTCMDQWSBYPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methoxyphenyl)ethyl]-2-methylbenzamide, commonly known as 4-MeO-PBP, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research.

Scientific Research Applications

4-MeO-PBP has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a potent agonist at the dopamine D2 receptor and the serotonin 5-HT2A receptor, making it useful in studying the effects of these receptors in the brain. Additionally, 4-MeO-PBP has been used to study the structure-activity relationship of phenethylamines and their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 4-MeO-PBP is not fully understood. However, it is believed to act as a potent agonist at the dopamine D2 receptor and the serotonin 5-HT2A receptor. This results in an increase in dopamine and serotonin neurotransmission, leading to altered behavior and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MeO-PBP have not been extensively studied. However, it has been shown to produce behavioral effects similar to other phenethylamines, such as increased locomotor activity, stereotypy, and hyperthermia. It has also been shown to produce hallucinogenic effects, such as altered perception and thought processes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-MeO-PBP in lab experiments is its potent agonist activity at the dopamine D2 receptor and the serotonin 5-HT2A receptor. This makes it useful in studying the effects of these receptors in the brain. Additionally, its synthetic nature allows for easy production and purification, making it a cost-effective option for research studies. However, one limitation is the lack of extensive research on its biochemical and physiological effects, making it difficult to fully understand its potential applications.

Future Directions

There are several future directions for research on 4-MeO-PBP. One direction is to further study its mechanism of action and biochemical and physiological effects. This will allow for a better understanding of its potential therapeutic applications. Additionally, studies on its structure-activity relationship can lead to the development of more potent and selective agonists at the dopamine D2 receptor and the serotonin 5-HT2A receptor. Finally, the potential use of 4-MeO-PBP as a tool in studying the effects of these receptors in various neurological disorders, such as Parkinson's disease and schizophrenia, should be explored.
Conclusion:
In conclusion, 4-MeO-PBP is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research. Its potent agonist activity at the dopamine D2 receptor and the serotonin 5-HT2A receptor make it useful in studying the effects of these receptors in the brain. While its biochemical and physiological effects are not fully understood, further research can lead to a better understanding of its potential therapeutic applications.

Synthesis Methods

The synthesis method of 4-MeO-PBP involves the reaction of 2-methylbenzoyl chloride and 4-methoxyphenethylamine in the presence of a base. The resulting product is then purified using chromatography techniques. This method has been optimized to produce high yields and purity of 4-MeO-PBP.

properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-2-methylbenzamide

InChI

InChI=1S/C17H19NO2/c1-12-6-4-5-7-16(12)17(19)18-13(2)14-8-10-15(20-3)11-9-14/h4-11,13H,1-3H3,(H,18,19)

InChI Key

VHTCMDQWSBYPAW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(C)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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